3-Methoxycarbonylphenylboronic acid pinacol ester CAS 480425-35-2 properties
3-Methoxycarbonylphenylboronic acid pinacol ester CAS 480425-35-2 properties
An In-depth Technical Guide to 3-Methoxycarbonylphenylboronic Acid Pinacol Ester (CAS 480425-35-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxycarbonylphenylboronic acid pinacol ester, also known as methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, is a versatile synthetic building block of significant interest in organic chemistry and medicinal chemistry.[1] As a member of the boronic acid pinacol ester family, it offers enhanced stability and ease of handling compared to its corresponding boronic acid, making it a preferred reagent in many applications.[2] Its primary utility lies in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which enables the formation of carbon-carbon bonds with high precision.[3]
This compound serves as a crucial intermediate for introducing the 3-methoxycarbonylphenyl moiety into complex molecular architectures. This functional group is valuable in the synthesis of novel drug candidates, agrochemicals, and advanced materials, where its electronic and structural properties can be leveraged to achieve desired biological or physical characteristics.[1]
Properties of 3-Methoxycarbonylphenylboronic Acid Pinacol Ester
The properties of this compound are summarized below, compiled from various chemical suppliers and safety data sheets.
Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 91-95 °C | [4] |
| Molecular Formula | C₁₄H₁₉BO₄ | [1] |
| Molecular Weight | 262.11 g/mol | [1] |
| Purity | ≥ 97% | [1][5] |
Identification
| Identifier | Value | Source(s) |
| CAS Number | 480425-35-2 | |
| Synonyms | 3-Carbomethoxyphenylboronic acid pinacol ester, Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | [1][6] |
| MDL Number | MFCD03789258 | [1] |
| PubChem Substance ID | 24881526 | |
| InChI Key | JBJGSVBGUBATNH-UHFFFAOYSA-N |
Synthesis and Reactivity
General Synthesis
Arylboronic acid pinacol esters are commonly synthesized via palladium-catalyzed cross-coupling reactions. A prevalent method is the Miyaura borylation, which involves the reaction of an aryl halide (or triflate) with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a base.
Caption: General workflow for the Miyaura borylation synthesis.
Key Reactivity: The Suzuki-Miyaura Coupling
The paramount application of 3-methoxycarbonylphenylboronic acid pinacol ester is its participation in the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for forming a C-C bond between an organoboron compound and an organohalide. The pinacol ester provides a stable, slow-release source of the boronic acid required for the catalytic cycle.[2] The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Research and Drug Development
3-Methoxycarbonylphenylboronic acid pinacol ester is a valuable reagent for synthesizing complex organic molecules.[1] Its utility is particularly pronounced in fields where precise structural modification is key to function.
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Drug Development: This building block is used to create new drug candidates.[1] The boronic ester's stability and reactivity make it suitable for incorporation into multi-step syntheses common in pharmaceutical R&D.[2][3] For instance, it has been used in the preparation of non-noviosylated coumermycin A1 analogs, which are being investigated as inhibitors of the heat shock protein 90 (Hsp90) dimer.[4]
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Materials Science: The compound is employed in creating advanced materials, such as polymers and coatings, that benefit from its chemical stability and defined reactivity.[1]
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Agrochemicals and Fine Chemicals: Researchers utilize this reagent to synthesize new agrochemicals and other high-value fine chemicals.[1]
Experimental Protocols
Detailed, validated experimental protocols should always be sourced from peer-reviewed primary literature. The following is a representative general procedure for a Suzuki-Miyaura coupling reaction to illustrate the methodology and is not specific to a published synthesis.
General Protocol for a Representative Suzuki-Miyaura Coupling:
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Reagent Preparation: In a reaction vessel, combine the aryl halide (1.0 eq), 3-methoxycarbonylphenylboronic acid pinacol ester (1.1-1.5 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
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Solvent and Base Addition: Add a degassed solvent (e.g., dioxane, toluene, or DMF) and an aqueous solution of a base (e.g., 2M Na₂CO₃ or K₂CO₃, 2-3 eq). The use of an appropriate base is crucial for the transmetalation step.
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Reaction Execution: Purge the vessel with an inert gas (e.g., Argon or Nitrogen). Heat the reaction mixture with stirring to the required temperature (typically 80-110 °C) and monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
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Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the final coupled product.
Safety and Handling
Safe handling of 3-methoxycarbonylphenylboronic acid pinacol ester is essential in a laboratory setting. The following information is a summary of data from safety data sheets (SDS).[6][7]
| Aspect | Recommendation | Source(s) |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. A dust respirator (e.g., N95) should be used if dust is generated. | [6][7] |
| Handling | Avoid contact with skin and eyes. Do not breathe dust. Use in a well-ventilated area or under a chemical fume hood. Wash hands thoroughly after handling. | [6][7] |
| Storage | Keep container tightly closed in a dry, cool place. Some suppliers recommend refrigeration. Store away from incompatible materials such as strong oxidizing agents. | [6][7] |
| First Aid (Eyes) | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | [7] |
| First Aid (Skin) | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation occurs. | [6][7] |
| Fire Fighting | Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam. Fire may produce toxic fumes of carbon monoxide, carbon dioxide, and boron oxides. | [6][7] |
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. 3-Methoxycarbonylphenylboronic acid pinacol ester | 480425-35-2 [chemicalbook.com]
- 5. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
